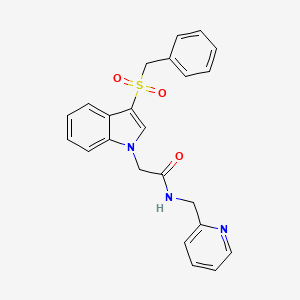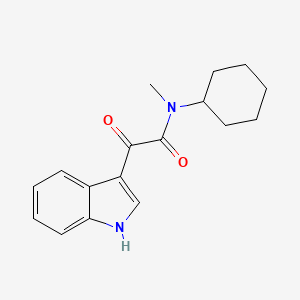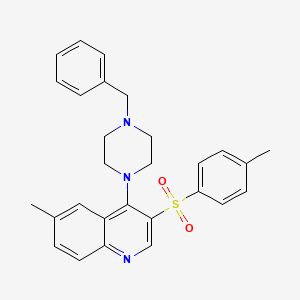
4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzylpiperazine moiety, a methyl group, and a methanesulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit significant antibacterial and antifungal activity . This suggests that the compound may target key proteins or enzymes in these organisms, disrupting their normal function.
Mode of Action
It is suggested that the compound interacts with its targets, possibly through binding to key proteins or enzymes, thereby inhibiting their function and leading to the death of the organism .
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the target organisms, leading to their death .
Result of Action
Given its antimicrobial activity, it is likely that the compound leads to the death of the target organisms by disrupting essential cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via a nucleophilic substitution reaction, where a suitable quinoline derivative reacts with benzylpiperazine under basic conditions.
Sulfonylation: The methanesulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline core or the benzylpiperazine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzylpiperazine, methanesulfonyl chloride, triethylamine, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Applications De Recherche Scientifique
4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: Researchers use the compound to investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound shares the benzylpiperazine moiety and exhibits similar biological activities.
1-(BENZYL)-1H-1,2,3-TRIAZOL-4-YL (PIPERAZIN-1-YL)METHANONE: Another compound with a benzylpiperazine group, known for its cytotoxic activity and potential as an anticancer agent.
Uniqueness
4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its quinoline core, combined with the benzylpiperazine and methanesulfonyl groups, makes it a versatile compound for various research applications.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-21-8-11-24(12-9-21)34(32,33)27-19-29-26-13-10-22(2)18-25(26)28(27)31-16-14-30(15-17-31)20-23-6-4-3-5-7-23/h3-13,18-19H,14-17,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLTXZNERSIBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
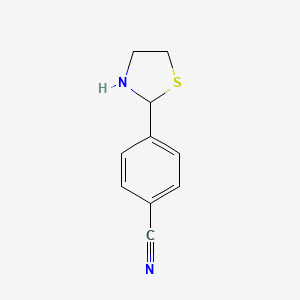
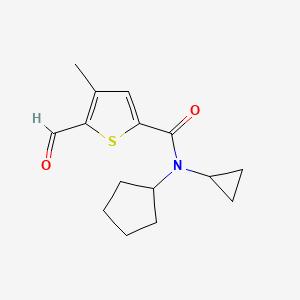
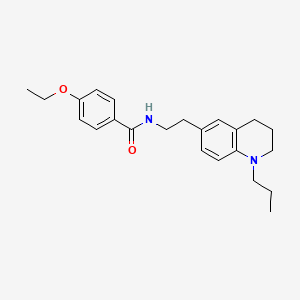
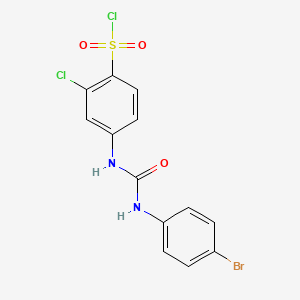
![6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2566806.png)
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)
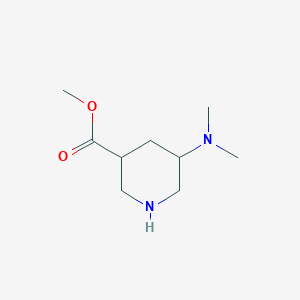
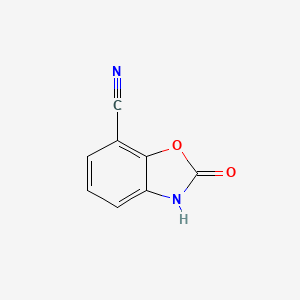
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)

